(4-Cyanophenoxy)acetic acid
Overview
Description
(4-Cyanophenoxy)acetic acid is an organic compound with the molecular formula C9H7NO3 It is characterized by the presence of a cyanophenyl group attached to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that this compound can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines . Tetrazines are aromatic compounds that have been used in various chemical reactions and biological applications, suggesting that (4-Cyanophenoxy)acetic acid may indirectly influence these processes.
Mode of Action
It is known to react with aliphatic nitriles and hydrazine in the presence of lewis acid metal catalysts to synthesize 1,2,4,5-tetrazines . This suggests that the compound may interact with its targets through these chemical reactions.
Biochemical Pathways
Given its role as a precursor in the synthesis of tetrazines , it may indirectly influence the biochemical pathways where these compounds are involved.
Pharmacokinetics
Its lipophilicity, as indicated by a Log Po/w (iLOGP) of 1.25 , may also influence its distribution within the body.
Result of Action
Given its role as a precursor in the synthesis of tetrazines , it may indirectly influence the cellular processes where these compounds are involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Cyanophenoxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-cyanophenol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the reaction can be carried out in a continuous flow reactor, which allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: (4-Cyanophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of (4-Aminophenoxy)acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of (4-Aminophenoxy)acetic acid.
Substitution: Formation of various substituted phenoxyacetic acids.
Scientific Research Applications
(4-Cyanophenoxy)acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving phenoxyacetic acid derivatives.
Comparison with Similar Compounds
4-Cyanophenylacetic acid: Similar in structure but lacks the ether linkage present in (4-Cyanophenoxy)acetic acid.
4-Cyanobenzoic acid: Contains a carboxylic acid group directly attached to the benzene ring instead of the acetic acid moiety.
4-Aminophenoxyacetic acid: Formed by the reduction of the nitrile group in this compound.
Uniqueness: this compound is unique due to the presence of both a cyanophenyl group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-(4-cyanophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOCBAHPWALBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352923 | |
Record name | (4-cyanophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-82-6 | |
Record name | (4-cyanophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-cyanophenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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